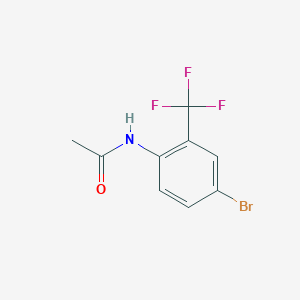

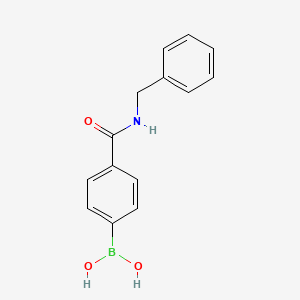

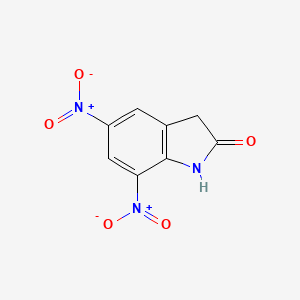

2-Methyl-1-oxoisoquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid and its analogues has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

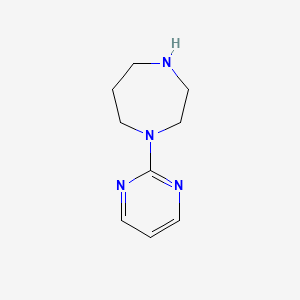

The molecular structure of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid is characterized by the presence of a heterocyclic ring. The functional group in the carboxylic acids is the carboxyl group, -COOH .Chemical Reactions Analysis

2-Methyl-1-oxoisoquinoline-3-carboxylic acid exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid are characterized by its molecular structure and functional group . The carboxyl group, -COOH, imparts specific properties to the compound .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Formation

- The compound 2-Methyl-1-oxoisoquinoline-3-carboxylic acid is used in the synthesis of various organic compounds. For instance, it has been involved in the synthesis of Nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds, as reported by Nunami et al. (1979). These compounds were synthesized by reacting methyl isocyanoacetate with nitrophthalic anhydrides, followed by esterification and hydrolysis processes (Nunami, Suzuki, Matsumoto, Miyoshi, & Yoneda, 1979).

Application in Anticancer Research

- Gaber et al. (2021) demonstrated the use of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid derivatives in anticancer research. They synthesized new derivatives and tested their effect against breast cancer MCF-7 cell line. Some of these compounds showed significant anticancer activity compared to the reference compound Dox (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).

Antibacterial Activity Studies

- 2-Methyl-1-oxoisoquinoline-3-carboxylic acid derivatives have also been explored for their antibacterial properties. Miyamoto et al. (1990) synthesized a series of substituted 4-oxoquinoline-3-carboxylic acids and evaluated their antibacterial activity against gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto, Ueda, Otsuka, Aki, Tamaoka, Tominaga, & Nakagawa, 1990).

Supramolecular Framework Studies

- In supramolecular chemistry, 2-Methylquinoline, closely related to 2-Methyl-1-oxoisoquinoline-3-carboxylic acid, has been studied for its binding with carboxylic acid derivatives. Jin et al. (2012) reported on the formation of crystalline complexes between 2-methylquinoline and various carboxylic acids, showcasing the importance of weak interactions in the formation of complex molecular structures (Jin, Wang, Huang, Fang, Wang, Fu, & Ding, 2012).

Eigenschaften

IUPAC Name |

2-methyl-1-oxoisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTOFSHPQXLKGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368697 |

Source

|

| Record name | 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-oxoisoquinoline-3-carboxylic acid | |

CAS RN |

89806-32-6 |

Source

|

| Record name | 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B1333237.png)